molecular formula C20H20N2O4 B2910287 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide CAS No. 955227-65-3

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide

Cat. No.: B2910287
CAS No.: 955227-65-3
M. Wt: 352.39
InChI Key: FGUWWNOYJVCZGX-UHFFFAOYSA-N
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Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide is a complex organic compound that features a benzo[d][1,3]dioxole ring, a pyrrolidinone structure, and a benzamide group. This compound is of significant interest in chemical and pharmaceutical research due to its unique structural attributes and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide involves multi-step reactions starting with the appropriate substituted benzo[d][1,3]dioxole, pyrrolidinone, and benzamide precursors. One common synthetic route could involve the following steps:

  • Formation of the pyrrolidinone ring: : Initiated by the cyclization of a suitable N-substituted amide with a dicarbonyl compound under acidic conditions.

  • Attachment of the benzo[d][1,3]dioxole ring: : Conducted through a Suzuki coupling reaction between an aryl boronic acid and a halogenated intermediate of the pyrrolidinone.

  • Final amidation: : Coupling the pyrrolidinone intermediate with 2-methylbenzoic acid or its derivatives under dehydrative conditions.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized to maximize yield and efficiency, potentially using flow chemistry techniques to control reaction conditions precisely. Large-scale production would prioritize cost-effective reagents and environmentally friendly solvents.

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the benzo[d][1,3]dioxole ring, leading to quinone-like derivatives.

  • Reduction: : Reduction can occur at the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

  • Substitution: : The aromatic rings may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Electrophilic reagents such as sulfuric acid (H2SO4) for nitration or halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

  • Oxidation: : Formation of quinone derivatives.

  • Reduction: : Formation of hydroxyl derivatives.

  • Substitution: : Formation of nitro- or halo-substituted compounds.

Scientific Research Applications

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide finds applications across several domains:

  • Chemistry: : Used as a building block for more complex organic compounds in synthetic chemistry.

  • Biology: : Investigated for its potential as a biochemical probe in enzyme inhibition studies.

  • Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized as an intermediate in the production of specialty chemicals and pharmaceuticals.

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-4-2-3-5-16(13)20(24)21-10-14-8-19(23)22(11-14)15-6-7-17-18(9-15)26-12-25-17/h2-7,9,14H,8,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUWWNOYJVCZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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